molecular formula C17H16N2O3S2 B2863216 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide CAS No. 941936-58-9

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide

Cat. No.: B2863216
CAS No.: 941936-58-9
M. Wt: 360.45
InChI Key: NLUNGLQCFNBEQM-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide ( 941936-58-9) is a high-purity chemical compound offered for research purposes. This molecule features a bicyclic heterocyclic structure with a molecular formula of C17H16N2O3S2 and a molecular weight of 360.45 g/mol . The compound is part of a class of substituted benzamides, which are of significant interest in medicinal chemistry and drug discovery for their potential as modulators of various biological pathways . While the specific biological target for this compound requires further investigation, related structures with the cyclopenta[b]thiophene core have been explored as scaffolds for developing bioactive molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access this compound in various quantities to support their investigative work .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-2-24(21,22)15-9-4-3-6-12(15)16(20)19-17-13(10-18)11-7-5-8-14(11)23-17/h3-4,6,9H,2,5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNGLQCFNBEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide typically involves multiple steps. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction forms an intermediate, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Core Structure : The cyclopenta[b]thiophene core is conserved in the target compound and analogs like 36a and 37a, while 36b uses a benzothiophene core. Benzothiophene derivatives (e.g., 36b) exhibit higher melting points (252–254°C vs. 228–230°C for 36a), likely due to enhanced planarity and intermolecular interactions .
  • Substituent Effects :
    • Electron-Withdrawing Groups : The trifluoromethyl group in 25a contributes to a markedly higher melting point (354–356°C), suggesting stronger crystal lattice interactions compared to naphthyl or benzodioxol substituents .
    • Sulfonyl vs. Fluorine : The ethanesulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the 2-fluorobenzamide analog .
  • Synthetic Yields : Yields vary significantly (49.5–82.55%), with benzodioxol-substituted 37a achieving the highest yield (82.55%), possibly due to favorable reaction kinetics with 2,3-methylenedioxybenzaldehyde .

Key Observations :

  • Kinase Inhibition : Compound 24 demonstrates potent antiproliferative effects via tyrosine kinase inhibition, highlighting the importance of the sulfamoyl group in targeting ATP-binding sites . The target compound’s ethanesulfonyl group may mimic this interaction.
  • Role of Heterocycles : Morpholine (30a) and methylpiperazinyl (31a) substituents improve solubility and bioavailability, though their impact on the target compound’s activity remains speculative .
  • Fluorine vs.

Spectroscopic and Crystallographic Insights

  • IR and NMR Trends :
    • The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s intact benzamide carbonyl, confirming structural divergence .
    • ¹H NMR signals for cyclopenta[b]thiophene protons (δ 2.40–3.20 ppm) are consistent across analogs, validating core stability .
  • Crystal Packing : While the target compound lacks crystallographic data, related structures (e.g., ) show hydrogen-bonded chains (N–H⋯O), suggesting similar intermolecular interactions for the ethanesulfonyl group .

Biological Activity

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a cyclopentathiophene moiety and an ethanesulfonyl group. Its molecular formula is C14H16N2O2SC_{14}H_{16}N_2O_2S, with a molecular weight of approximately 288.36 g/mol. The structural formula can be represented as follows:

\text{N 3 cyano 4H 5H 6H cyclopenta b thiophen 2 yl}-2-(ethanesulfonyl)benzamide}

Pharmacological Properties

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives related to this compound have demonstrated antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism or inflammatory pathways.
  • Interaction with Cellular Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial in cancer progression and inflammation.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Study 2: Anti-inflammatory Activity

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This anti-inflammatory effect was associated with reduced levels of TNF-alpha and IL-6 in serum samples.

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInhibition of cell proliferationInduction of apoptosis
Anti-inflammatoryReduction in edemaInhibition of cytokine release
AntimicrobialActivity against pathogensDisruption of microbial metabolism

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